molecular formula C₁₉H₁₇N₂NaO₄S B1663651 Parécoxib sodique CAS No. 198470-85-8

Parécoxib sodique

Numéro de catalogue B1663651
Numéro CAS: 198470-85-8
Poids moléculaire: 392.4 g/mol
Clé InChI: HQPVVKXJNZEAFW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Parecoxib sodium is a selective COX-2 inhibitor and NSAID used for the short-term management of perioperative pain . It is a water-soluble and injectable prodrug of valdecoxib . It is marketed as Dynastat in the European Union .


Synthesis Analysis

The synthesis of Parecoxib sodium involves a sulfonation reaction. The reaction involves adding methylene dichloride and 5-methyl-3 in a reactor, controlling the temperature of the reaction to be lower than 30 DEG C, and dripping chlorsulfonic acid .


Molecular Structure Analysis

The molecular formula of Parecoxib sodium is C19H18N2O4S . The molecular weight is 370.42 g/mol .


Chemical Reactions Analysis

Parecoxib sodium is a prodrug that is rapidly converted to valdecoxib in the body . It is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid .


Physical And Chemical Properties Analysis

Parecoxib sodium is a white crystalline solid . It has a solubility of 32 mg/mL in DMSO .

Applications De Recherche Scientifique

Parécoxib sodique dans la recherche scientifique : Le this compound est un anti-inflammatoire non stéroïdien (AINS) qui inhibe sélectivement la cyclooxygénase-2 (COX-2). Il est utilisé pour la prise en charge à court terme de la douleur périopératoire et a diverses applications dans la recherche scientifique et la pratique clinique. Vous trouverez ci-dessous des sections détaillées mettant l'accent sur les applications uniques du this compound.

Gestion de l'anesthésie

Le this compound est utilisé en anesthésie pour gérer efficacement la douleur périopératoire. Il contribue à réduire la douleur et l'agitation postopératoires, permettant aux patients de récupérer en toute sécurité de l'anesthésie .

Gestion de la douleur dentaire

Dans les procédures dentaires, le this compound s'est avéré fournir une analgésie efficace, avec des augmentations proportionnelles à la dose de la C max moyenne et de l'ASC 24h observées chez les patients souffrant de douleurs dentaires postopératoires .

Douleur aiguë chez l'adulte

Des études ont démontré l'efficacité du parécoxib dans le traitement de la douleur aiguë chez l'adulte, une dose unique fournissant une analgésie efficace chez un pourcentage significatif de patients .

Arthroplastie totale du genou

Le this compound, associé à la prise en charge améliorée du rétablissement après la chirurgie (ERAS), a été étudié pour ses effets sur l'inflammation et la fonction de l'articulation du genou chez les patients âgés après une arthroplastie totale du genou (TKA) .

Gestion de la douleur postopératoire

La recherche indique que le this compound peut réduire l'incidence de l'agitation postopératoire en gérant efficacement la douleur postopératoire .

Analgésie préemptive multimodale

Le parécoxib fait partie des stratégies d'analgésie préemptive multimodale visant à améliorer les résultats postopératoires et à réduire le besoin de médicaments de secours .

Mécanisme D'action

Target of Action

Parecoxib sodium primarily targets Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostaglandins, which play a key role in the inflammation process.

Mode of Action

Parecoxib sodium is a COX-2 selective inhibitor . It works by inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins. This results in decreased inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by parecoxib sodium is the prostaglandin synthesis pathway . By inhibiting COX-2, parecoxib sodium reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

Parecoxib sodium is a prodrug that is rapidly converted to its active form, valdecoxib, in the liver . This conversion is primarily mediated by the enzymes CYP3A4 and 2C9 . The half-life of parecoxib is approximately 22 minutes , while the half-life of valdecoxib is around 8 hours . The drug is mainly excreted through the kidneys .

Result of Action

The inhibition of COX-2 by parecoxib sodium leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making parecoxib sodium effective for the short-term management of perioperative pain .

Action Environment

The action of parecoxib sodium can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 and 2C9 enzymes . Additionally, renal function can impact the drug’s excretion and thus its efficacy .

Safety and Hazards

Parecoxib sodium may cause harm to the unborn child and cause damage to the gastrointestinal system through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name

sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPVVKXJNZEAFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048670
Record name Parecoxib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198470-85-8
Record name Parecoxib sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parecoxib sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARECOXIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB87433V6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parecoxib sodium
Reactant of Route 2
Parecoxib sodium
Reactant of Route 3
Parecoxib sodium
Reactant of Route 4
Reactant of Route 4
Parecoxib sodium
Reactant of Route 5
Parecoxib sodium
Reactant of Route 6
Parecoxib sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.